1-Amino-1-(2-hydroxyphenyl)propan-2-OL 1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476526
InChI: InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1-Amino-1-(2-hydroxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17476526

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(2-hydroxyphenyl)propan-2-OL -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2-(1-amino-2-hydroxypropyl)phenol
Standard InChI InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3
Standard InChI Key JXKFVSLCCUBGIK-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC=CC=C1O)N)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemistry

1-Amino-1-(2-hydroxyphenyl)propan-2-OL belongs to the class of chiral amino alcohols, featuring a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and an amino-alcohol side chain at the benzylic carbon. The compound’s IUPAC name, 2-[(1S,2R)-1-amino-2-hydroxypropyl]phenol, reflects its stereochemical configuration. The (1S,2R) designation ensures distinct spatial arrangement, critical for its interactions in asymmetric synthesis and biological systems.

The molecular structure is further defined by its Standard InChI key JXKFVSLCCUBGIK-HZGVNTEJSA-N, which encodes its stereochemical details and connectivity. The isomeric SMILES string C[C@H]([C@H](C1=CC=CC=C1O)N)O provides a linear representation of its chiral centers and functional groups. These identifiers are essential for database searches and computational modeling studies.

Comparative Analysis of Isomers

Structural isomers such as 1-Amino-1-(4-hydroxyphenyl)propan-2-OL differ in the position of the hydroxyl group on the phenyl ring (para vs. ortho), leading to variations in electronic distribution and hydrogen-bonding capabilities. For instance, the ortho-hydroxyl group in 1-Amino-1-(2-hydroxyphenyl)propan-2-OL facilitates intramolecular hydrogen bonding with the adjacent amino group, potentially stabilizing specific conformations. In contrast, the para-hydroxyl isomer lacks this proximity, resulting in distinct solubility and reactivity profiles.

Property1-Amino-1-(2-hydroxyphenyl)propan-2-OL1-Amino-1-(4-hydroxyphenyl)propan-2-OL
Hydroxyl PositionOrtho (C2)Para (C4)
Intramolecular H-BondingLikelyUnlikely
Solubility in WaterModerateModerate
Melting PointNot reportedNot reported

Synthesis Methods and Optimization

Asymmetric Synthesis Techniques

The synthesis of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL requires precise control over stereochemistry to achieve the desired (1S,2R) configuration. Asymmetric catalysis, employing chiral ligands or enzymes, is commonly used to induce enantioselectivity during key steps such as the reduction of ketone intermediates or the amination of alcohols. For example, catalytic hydrogenation of a prochiral ketone precursor using a ruthenium-based catalyst with a binaphthyl phosphine ligand has been reported to yield the target compound with high enantiomeric excess (ee > 90%).

Industrial-Scale Production Challenges

Physicochemical Properties

Solubility and Stability

1-Amino-1-(2-hydroxyphenyl)propan-2-OL exhibits moderate solubility in polar solvents such as water, ethanol, and dimethylformamide (DMF), attributed to its hydroxyl and amino groups . In aqueous solutions, the compound’s stability is pH-dependent: under acidic conditions (pH < 4), protonation of the amino group enhances solubility but may lead to decomposition via hydrolysis . At neutral pH, the zwitterionic form predominates, reducing solubility but improving stability.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3350 cm1^{-1} (O-H stretch), 1600 cm1^{-1} (aromatic C=C), and 1050 cm1^{-1} (C-O stretch). Nuclear magnetic resonance (NMR) data further confirm its structure: 1H^1\text{H}-NMR shows a doublet at δ 1.2 ppm (CH3_3), a multiplet at δ 3.8–4.2 ppm (CH-OH and CH-NH2_2), and aromatic protons at δ 6.8–7.2 ppm.

Biological Activities and Mechanistic Insights

Enzyme and Receptor Interactions

Although direct studies on 1-Amino-1-(2-hydroxyphenyl)propan-2-OL are sparse, its structural analogs exhibit inhibitory effects on monoamine oxidases (MAOs) and dopamine receptors. The hydroxyl and amino groups facilitate hydrogen bonding with active-site residues, while the aromatic ring engages in π-π stacking with hydrophobic pockets. For instance, molecular docking simulations suggest that the (1S,2R) configuration optimally aligns with the substrate-binding site of MAO-B, a target in Parkinson’s disease therapy.

Comparative Analysis with Structural Isomers

Stereochemical Impact on Bioactivity

The (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL isomer, sharing the same hydroxyl position but differing in stereochemistry, demonstrates reduced affinity for MAO-B in computational models . This highlights the critical role of configuration in target engagement. Similarly, the 4-hydroxyphenyl isomer shows enhanced solubility but diminished receptor binding due to the absence of intramolecular stabilization.

Synthetic Accessibility

Stereoisomers such as (1R,2R) are often synthesized via divergent pathways, requiring chiral auxiliaries or resolution techniques . In contrast, the (1S,2R) configuration can be accessed more efficiently through asymmetric catalysis, underscoring its practical advantages.

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